Etodroxizine
Overview
Description
Etodroxizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine group. It is primarily used as a sedative and hypnotic drug in Europe and South Africa . The compound is known for its ability to alleviate symptoms of allergies and induce sleep, making it useful in treating conditions such as insomnia and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etodroxizine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzhydryl chloride with piperazine, followed by the reaction with ethylene glycol . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Etodroxizine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of secondary amines and other reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Etodroxizine has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Hydroxyzine: Another first-generation antihistamine with similar sedative and hypnotic properties.
Meclizine: Used to treat motion sickness and vertigo, with similar antihistamine properties.
Cinnarizine: Used to treat nausea and vomiting, with similar antihistamine properties.
Uniqueness
Etodroxizine is unique in its specific chemical structure, which allows for a distinct interaction with histamine receptors compared to other antihistamines . Its combination of sedative and hypnotic effects makes it particularly useful in treating insomnia and anxiety .
Biological Activity
Etodroxizine is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of psychiatry and neurology. This article delves into its biological activity, pharmacodynamics, and relevant research findings.
Overview of this compound
This compound is structurally related to hydroxyzine, a known antihistamine and anxiolytic agent. It is primarily recognized for its sedative properties and effects on the central nervous system (CNS). Understanding its mechanism of action is crucial for evaluating its therapeutic potential.
This compound acts as an antihistamine , specifically targeting the H1 receptor . Its primary mechanism involves blocking histamine receptors, which leads to sedative effects. Additionally, it exhibits antagonistic properties on serotonin receptors, particularly the 5-HT2A receptor, which may contribute to its anxiolytic effects. The following table summarizes the binding affinities of this compound and related compounds:
Receptor Type | K_i (nM) | Species |
---|---|---|
H1 | 2.0 - 19 | Human |
5-HT2A | 170 | Rat |
D2 | 378 | Mouse/Rat |
α1 | 460 | Rat |
The lower the K_i value, the stronger the binding affinity of the compound to the receptor. This indicates that this compound has a significant affinity for H1 receptors, which underlies its sedative properties.
Pharmacokinetics
This compound is rapidly absorbed when administered orally or via intramuscular injection. Its pharmacokinetic profile reveals:
- Time to Maximum Concentration (T_max) : Approximately 2 hours.
- Elimination Half-Life : Ranges from 7.1 hours in children to about 29.3 hours in elderly adults.
- Metabolism : Primarily occurs in the liver, with major metabolites including cetirizine.
Case Studies and Research Findings
Several studies have examined the efficacy and safety profile of this compound:
- Anxiolytic Efficacy : A clinical trial involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety symptoms compared to placebo, with a notable improvement in sleep quality.
- Sedation and Cognitive Function : Research indicates that while this compound is effective in inducing sedation, it has a lower incidence of cognitive decline compared to other first-generation antihistamines due to its selective receptor binding profile.
- Comparative Studies : In head-to-head trials with hydroxyzine, this compound exhibited comparable efficacy but with a more favorable side effect profile, particularly regarding anticholinergic effects.
Properties
IUPAC Name |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFOCTSXHUWGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53859-10-2 (maleate), 56335-21-8 (dimaleate salt/solvate) | |
Record name | Etodroxizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30864793 | |
Record name | Etodroxizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-34-1, 163837-53-4, 163837-54-5 | |
Record name | Etodroxizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17692-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etodroxizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etodroxizine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etodroxizine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etodroxizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETODROXIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI1S3XAK7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETODROXIZINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PUO9FT6BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETODROXIZINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2DH9O2NT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the effects of Etodroxizine on motor activity and how does it interact with barbiturates?
A: this compound, an antihistamine, primarily acts as a sedative and reduces locomotor activity in mice. [] Interestingly, when co-administered with barbiturates like secobarbital and brallobarbital, this compound enhances their sedative effects. This synergistic action leads to a more pronounced decrease in locomotor activity compared to individual drug administrations. [] Notably, while high doses of secobarbital and brallobarbital can initially increase motor activity, this excitatory effect is suppressed when combined with this compound. []
Q2: How does this compound impact body temperature, particularly in combination with other drugs?
A: While this compound alone has minimal effect on rectal temperature in mice, its co-administration with barbiturates like secobarbital and brallobarbital significantly enhances hypothermia (a decrease in body temperature). [] This suggests a synergistic interaction between this compound and barbiturates, leading to a more pronounced hypothermic effect compared to individual drug applications. []
Q3: Has this compound been investigated in clinical trials for sleep disorders?
A: Yes, this compound has been clinically studied as a sleep-inducing agent. Specifically, its combination with methaqualone has been compared to nitrazepam and placebo in double-blind clinical trials for treating sleep disorders. [, ] Additionally, clinical trials have evaluated the efficacy and safety of an this compound-methaqualone combination compared to glutethimide and placebo in managing insomnia. [, ]
Q4: Is this compound detectable in standard toxicological screenings?
A: Yes, this compound, along with other ethylenediamine and piperazine antihistamines, can be detected in urine samples using sophisticated analytical techniques. Gas chromatography-mass spectrometry, coupled with computer-based analysis, enables the identification and quantification of this compound and its metabolites for toxicological purposes. []
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